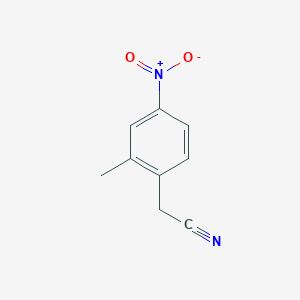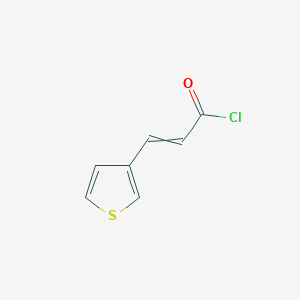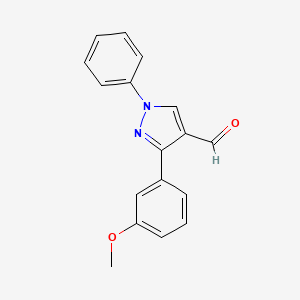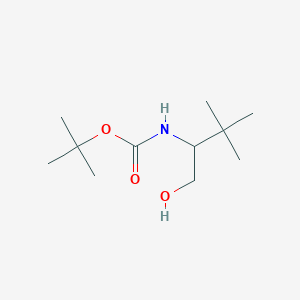
BZ-Nle-OH
Overview
Description
Mechanism of Action
Target of Action
BZ-Nle-OH is a synthetic peptide that primarily targets the NS2B/NS3 protease of the Dengue and West Nile viruses . The NS2B/NS3 protease plays a pivotal role in the replication of these viruses, making it a potential target for antiviral drugs .
Mode of Action
This compound acts as a competitive inhibitor of the NS2B/NS3 protease . It binds to key residues (Gln106 and Arg133) of the protease via hydrogen bonding, thereby inhibiting the protease’s activity . This interaction prevents the protease from cleaving the viral polyprotein, a crucial step in the viral replication process .
Biochemical Pathways
Upon inhibiting the NS2B/NS3 protease, this compound disrupts the viral replication process. The NS2B/NS3 protease is responsible for cleaving the viral polyprotein into individual proteins that are essential for the assembly of new viral particles . By inhibiting this protease, this compound prevents the production of these necessary proteins, thereby halting the replication of the virus .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. By preventing the cleavage of the viral polyprotein, it disrupts the assembly of new viral particles . This can lead to a decrease in viral load and potentially alleviate the symptoms of viral infection.
Biochemical Analysis
Biochemical Properties
BZ-Nle-OH has been identified as a fluorogenic substrate for yellow fever virus (YFV) non-structural 3 (NS3) and dengue virus (DV) NS2B/3 serine proteases . Upon enzymatic cleavage by YFV NS3 or DV NS2B/3 serine proteases, a fluorescent compound is released, which can be used to quantify the activity of these enzymes .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for certain viral proteases. For instance, it has been found to inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that this compound could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes, such as the YFV NS3 and DV NS2B/3 serine proteases . These enzymes cleave this compound, leading to the release of a fluorescent compound. This process can influence gene expression and enzyme activity within the cell .
Metabolic Pathways
Given its role as a substrate for certain viral proteases, it is likely that this compound interacts with enzymes and cofactors within these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
BZ-Nle-OH can be synthesized through several methods. One common synthetic route involves the reaction of D,L-norleucine with benzoyl chloride in the presence of sodium hydroxide. The reaction is typically carried out in an ice bath to control the temperature and prevent side reactions. The reaction mixture is then extracted with ether, and the aqueous portion is acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
BZ-Nle-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce norleucine derivatives.
Scientific Research Applications
BZ-Nle-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
BZ-Nle-OH can be compared with other similar compounds, such as:
Benzoyl-D,L-leucine: Similar in structure but with a different amino acid component.
Benzoyl-D,L-valine: Another benzoyl derivative with distinct properties.
Benzoyl-D,L-isoleucine: Shares the benzoyl group but differs in the amino acid backbone.
Uniqueness
This compound is unique due to its specific combination of the benzoyl group and norleucine, which imparts distinct chemical and biological properties. Its ability to inhibit proteases and its potential therapeutic applications set it apart from other benzoyl derivatives.
Properties
IUPAC Name |
(2S)-2-benzamidohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOMUJJKCGJROX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)




![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)



